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Compound of Interest

Compound Name: GSK3839919A

Cat. No.: B12385126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of

GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI). The following sections

detail its dosage in animal studies, relevant experimental protocols, and the underlying

signaling pathway.

Data Presentation: In Vivo Dosages and
Pharmacokinetics of GSK3839919A
The following tables summarize the quantitative data from preclinical animal studies involving

GSK3839919A.

Table 1: In Vivo Toxicology Study Dosage in Rats
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Animal Model Dosing Route Dosage Study Duration Key Findings

Sprague-Dawley

Rat
Oral (po) 20 mg/kg (qd) 1 week

No compound-

related findings.

Sprague-Dawley

Rat
Oral (po) 50 mg/kg (qd) 1 week

Minimally higher

alkaline

phosphatase

(ALP) levels

(1.3x) and

minimal

hepatocyte

vacuolation

observed

compared to

control.

Table 2: Pharmacokinetic Parameters in Rats[1]

Animal Model Dosing Route Dosage Formulation

Male Sprague-Dawley

Rat
Intravenous (iv) 1 mg/kg

Solution in 90:10

PEG-400/EtOH

Male Sprague-Dawley

Rat
Oral (po) 5 mg/kg

Solution in 90:5:5

PEG-400/EtOH/TPGS

Experimental Protocols
Detailed methodologies for key experiments involving GSK3839919A are provided below.

In Vivo Toxicology Study in Rats
This protocol is based on the one-week toxicology study of GSK3839919A.[1]

a. Animal Model:

Species: Sprague-Dawley rats
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Sex: Male and/or female

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark

cycle. Access to food and water ad libitum.

b. Drug Formulation and Administration:

Formulation: For oral administration, GSK3839919A can be formulated as a solution. A

suitable vehicle used in preclinical studies is a mixture of PEG-400, ethanol (EtOH), and

Tocophersolan (TPGS) (e.g., 90:5:5).

Administration: Administer the formulated compound orally (po) via gavage once daily (qd)

for seven consecutive days. The volume of administration should be calculated based on the

animal's body weight.

c. Experimental Groups:

Vehicle Control Group: Administered the vehicle solution only.

Low-Dose Group: Administered GSK3839919A at 20 mg/kg.

High-Dose Group: Administered GSK3839919A at 50 mg/kg.

d. Monitoring and Endpoints:

Clinical Observations: Daily monitoring for any signs of toxicity, including changes in

behavior, appearance, and body weight.

Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical

chemistry analysis. Key parameters to assess include liver function tests such as alkaline

phosphatase (ALP).

Histopathology: Perform a complete necropsy and collect major organs for histopathological

examination. Pay close attention to the liver for any signs of vacuolation.

Pharmacokinetic (PK) Study in Rats
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This protocol outlines the procedure for assessing the pharmacokinetic profile of

GSK3839919A.[1]

a. Animal Model:

Species: Male Sprague-Dawley rats

Cannulation: For serial blood sampling, cannulation of a major blood vessel (e.g., jugular

vein) is recommended.

b. Drug Formulation and Administration:

Intravenous (IV) Formulation: Dissolve GSK3839919A in a suitable vehicle for intravenous

administration, such as 90:10 PEG-400/EtOH.

Oral (PO) Formulation: Formulate GSK3839919A for oral administration as described in the

toxicology study protocol.

Administration:

IV group: Administer a single dose of 1 mg/kg via the cannulated vein.

PO group: Administer a single dose of 5 mg/kg via oral gavage.

c. Blood Sampling:

Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2,

4, 6, 8, and 24 hours).

Process the blood samples to obtain plasma and store at -80°C until analysis.

d. Bioanalysis:

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the

concentration of GSK3839919A in plasma samples.

e. Data Analysis:
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Use pharmacokinetic software to calculate key PK parameters, including clearance, volume

of distribution, half-life, and oral bioavailability.

Signaling Pathway and Experimental Workflow
Mechanism of Action of GSK3839919A
GSK3839919A is an allosteric inhibitor of HIV-1 integrase (IN).[1] Its mechanism of action

involves binding to a site on the integrase enzyme that is distinct from the active site. This

allosteric binding induces a conformational change in the integrase, leading to its hyper-

multimerization. This process disrupts multiple functions essential for the viral lifecycle,

including the proper condensation of the viral core and blocking the interaction between

integrase and the host protein lens epithelium-derived growth factor (LEDGF), which is crucial

for the nuclear localization of the integrase complex.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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